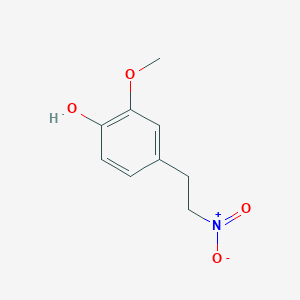

2-Methoxy-4-(2-nitroethyl)phenol

Descripción

Contextualization within Guaiacol (B22219) and Nitrophenol Derivatives Research

2-Methoxy-4-(2-nitroethyl)phenol is structurally derived from guaiacol, also known as 2-methoxyphenol. wikipedia.org Guaiacol is a naturally occurring organic compound found in wood smoke and is a key precursor in the synthesis of various aromatic compounds, including flavors and fragrances. wikipedia.orgvinatiorganics.com Its derivatives are utilized in pharmaceuticals, agrochemicals, and as polymerization inhibitors. vinatiorganics.com The presence of the guaiacol moiety in this compound provides a foundational link to the extensive research surrounding guaiacol and its applications.

The nitro group in this compound classifies it as a nitrophenol derivative. Nitrophenols are a class of compounds that have been extensively studied for their diverse chemical and biological properties. wikipedia.org For instance, 4-nitrophenol (B140041) is a known intermediate in the synthesis of paracetamol and is used in laboratory assays to detect enzyme activity. wikipedia.org The introduction of a nitro group can significantly influence the electronic properties and reactivity of the phenol (B47542) ring, often making these derivatives useful as intermediates in organic synthesis or as biologically active molecules. ontosight.ai Research on nitrophenol derivatives spans various fields, from industrial chemistry to environmental science. ontosight.aigoogle.com

Significance in Synthetic Organic Chemistry and Chemical Biology Research

In synthetic organic chemistry, this compound and its analogs serve as valuable building blocks. The nitro group can be readily transformed into other functional groups, such as amines, which opens up pathways to a wide array of more complex molecules. This versatility makes it a useful intermediate in multi-step syntheses.

In the realm of chemical biology, phenolic compounds and their derivatives are of great interest due to their potential biological activities. While specific research on the biological roles of this compound is an emerging area, the broader class of guaiacol and nitrophenol derivatives has been investigated for various effects. vinatiorganics.comontosight.ai For example, some phenol derivatives exhibit antibacterial or anticancer properties. ontosight.ai A related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has been shown to suppress breast cancer progression. nih.gov

Overview of Established and Emerging Research Trajectories

Established research involving compounds structurally related to this compound has often focused on their synthesis and utility as chemical intermediates. For instance, the synthesis of the related compound 2-methoxy-4-(2-nitrovinyl)phenol (B116942) has historical roots in the Henry reaction, a classic carbon-carbon bond-forming reaction.

Emerging research is beginning to explore the potential of specifically functionalized guaiacol and nitrophenol derivatives in more specialized applications. This includes their use as probes in enzymatic assays and as precursors for novel materials. The study of the biological activities of these compounds is also a growing field, with researchers investigating their interactions with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 528594-30-1 |

| Molecular Formula | C9H11NO4 |

| Molecular Weight | 197.19 g/mol |

| Physical Form | Pale-yellow to Yellow-brown Solid |

| Storage Temperature | Room Temperature (Sealed in dry conditions) |

Data sourced from available chemical supplier information. sigmaaldrich.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methoxy-4-(2-nitroethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-14-9-6-7(2-3-8(9)11)4-5-10(12)13/h2-3,6,11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXYTHWJEJQHCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630259 | |

| Record name | 2-Methoxy-4-(2-nitroethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528594-30-1 | |

| Record name | 2-Methoxy-4-(2-nitroethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Strategies for 2 Methoxy 4 2 Nitroethyl Phenol

Direct Synthesis Approaches

Direct synthesis of 2-Methoxy-4-(2-nitroethyl)phenol is predominantly a two-step process: a condensation reaction to form a nitroalkene, followed by a selective reduction.

The most common pathway to this compound begins with the synthesis of its precursor, 2-methoxy-4-(2-nitrovinyl)phenol (B116942). This intermediate is formed via a base-catalyzed condensation reaction, specifically the Henry reaction, between vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and nitromethane (B149229). This reaction establishes the fundamental carbon framework and introduces the nitro group.

A noteworthy and efficient method for the synthesis of this compound involves the use of ammonia (B1221849) borane (B79455) (NH₃·BH₃, AB) as a reducing agent. thieme-connect.de Ammonia borane has been successfully used for the chemoselective reduction of a variety of nitroalkenes to the corresponding nitroalkanes. thieme-connect.de This method is advantageous due to its simplicity, atom economy, and the absence of a need for a catalyst or other additives. thieme-connect.de

The reaction is typically carried out by treating the nitroalkene precursor, 2-methoxy-4-(2-nitrovinyl)phenol, with one molar equivalent of ammonia borane in an anhydrous solvent like methanol (B129727) at a moderately elevated temperature (e.g., 60 °C). thieme-connect.de Studies on various functionalized nitrostyrenes have shown that electron-rich substrates, such as those with methoxy (B1213986) and hydroxy substituents, are reduced to provide the desired nitroalkanes in good to excellent yields. thieme-connect.de The straightforward experimental procedure and simple aqueous work-up make this a highly practical approach for preparing this compound. thieme-connect.de

Table 1: Ammonia-Borane Mediated Reduction of Functionalized β-Nitrostyrenes thieme-connect.de This table presents data on the reduction of various nitrostyrenes using ammonia borane, demonstrating the method's applicability to substrates similar to the precursor of this compound.

| Entry | Substrate (Ar in Ar-CH=CH-NO₂) | Product Yield (%) |

| 1 | 4-methoxyphenyl | 78 |

| 2 | 3,4-dimethoxyphenyl | 76 |

| 3 | 3,4,5-trimethoxyphenyl | 85 |

| 4 | 3-methoxy-4-hydroxyphenyl (Precursor for target compound) | High (implied) |

| 5 | Benzo[d] thieme-connect.dedioxol-5-yl | 78 |

Catalytic methods offer an efficient route for the reduction step in the synthesis of this compound. Catalytic hydrogenation over transition metal catalysts is a powerful technique for the reduction of nitroalkenes. Catalysts such as palladium on carbon (Pd/C) or palladinized barium sulfate (B86663) have been used for the hydrogenation of nitrostyrenes. google.comgoogle.com The key challenge lies in controlling the reaction conditions to selectively reduce the double bond while preserving the nitro group, as over-reduction can lead to the corresponding amine.

The pursuit of greener and more sustainable chemical processes has led to an interest in solvent-free or reduced-solvent methodologies. While a completely solvent-free synthesis for this compound is not prominently documented, methods like the ammonia-borane reduction contribute to this goal by utilizing simple procedures where the solvent can be easily removed by evaporation, minimizing waste. thieme-connect.de

Synthesis of Key Precursors and Analogs

The availability of the starting materials is crucial for the synthesis of the target compound. This section details the preparation of the primary precursor and related nitroaryl compounds.

The principal precursor, 2-methoxy-4-(2-nitrovinyl)phenol, is synthesized through the Henry nitroaldol condensation. This reaction is a cornerstone of carbon-carbon bond formation. The synthesis involves reacting vanillin with nitromethane in a solvent such as methanol. The reaction is catalyzed by a base, which is added dropwise to the mixture. The reaction progress is often indicated by a color change from yellow to red. After stirring for a period ranging from one to several hours, the reaction mixture is acidified to precipitate the crude product. Purification is then carried out by recrystallization from a suitable solvent system like ethanol/toluene or by column chromatography to yield the pure 2-methoxy-4-(2-nitrovinyl)phenol as a yellow solid. chembk.com

Table 2: Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol via Henry Reaction

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Reaction Time | Purification Method | Yield Range (%) |

| Vanillin | Nitromethane | Base/Methanol | 1-72 hours | Recrystallization or Column Chromatography | 54–93 |

The synthetic strategies used for this compound and its precursor can be extended to produce a variety of related nitroaryl compounds. The Henry reaction is broadly applicable, allowing for the condensation of various substituted aromatic aldehydes with nitroalkanes. For example, the synthesis of 2,5-dimethoxy-β-nitrostyrene is achieved by condensing 2,5-dimethoxybenzaldehyde (B135726) with nitromethane. google.com This modularity allows for the creation of a library of nitroaryl compounds with different substitution patterns on the aromatic ring, which can then be subjected to reduction reactions to form the corresponding saturated nitroalkanes.

**Synthetic

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 4 2 Nitroethyl Phenol

Transformations of the Nitro Group

The nitroethyl side chain is a key site of reactivity, allowing for significant structural modifications through reduction or conversion to a carbonyl group.

Reductive Conversions

The aliphatic nitro group in 2-Methoxy-4-(2-nitroethyl)phenol can be reduced to several other nitrogen-containing functional groups, most notably an amine. This transformation is fundamental in synthetic chemistry as it converts an electron-withdrawing group into a strongly activating, basic amino group. acs.org A variety of reagents and conditions can be employed for this purpose, each with its own specificities.

Common methods for the reduction of aliphatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used method where hydrogen gas (H₂) is reacted with the compound in the presence of a metal catalyst. researchgate.net Catalysts such as Palladium on carbon (Pd/C), Raney nickel, and platinum(IV) oxide (PtO₂) are effective for reducing both aliphatic and aromatic nitro groups to their corresponding amines. researchgate.netrsc.org

Metal-Acid Systems: The use of an easily oxidized metal in an acidic medium is a classic method for nitro group reduction. acs.org Systems like iron (Fe) in acetic acid or tin (Sn) or zinc (Zn) in hydrochloric acid (HCl) are commonly used. acs.orggoogle.com

Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting aliphatic nitro compounds into amines. researchgate.net

Beyond complete reduction to an amine, partial reduction can yield other functional groups. Under specific conditions, aliphatic nitro compounds can be converted to hydroxylamines using reagents like diborane (B8814927) or zinc dust with ammonium (B1175870) chloride. rsc.org Furthermore, reduction with metal salts such as tin(II) chloride or chromium(II) chloride can produce oximes. rsc.org

Table 1: Summary of Reductive Conversions for Aliphatic Nitro Groups

| Reagent/Condition | Product |

|---|---|

| H₂ with Pd/C, PtO₂, or Raney Ni | Amine |

| Fe in Acetic Acid | Amine |

| Zn or Sn in HCl | Amine |

| Lithium Aluminum Hydride (LiAlH₄) | Amine |

| Diborane or Zn/NH₄Cl | Hydroxylamine |

| Tin(II) Chloride (SnCl₂) | Oxime |

Nef Reaction and Related Carbonyl Formations

The Nef reaction provides a pathway to convert a primary or secondary nitroalkane into an aldehyde or ketone, respectively. patsnap.comnih.gov Since this compound is a secondary nitroalkane, it can undergo the Nef reaction to yield the corresponding aldehyde, 4-(4-hydroxy-3-methoxyphenyl)acetaldehyde.

The reaction mechanism begins with the deprotonation of the carbon alpha to the nitro group, which requires an alpha-hydrogen, to form a nitronate salt. patsnap.comacs.org This salt is then hydrolyzed under strong acidic conditions (pH < 1) to form the carbonyl compound and nitrous oxide (N₂O). patsnap.comnih.gov The mechanism proceeds through the protonation of the nitronate to form a nitronic acid, which is further protonated and then attacked by water. patsnap.com This leads to an intermediate that ultimately rearranges and eliminates nitroxyl (B88944) (HNO), which dimerizes and decomposes to N₂O, to form the final carbonyl product. patsnap.com

It is crucial to perform the hydrolysis in strong acid to favor the formation of the carbonyl compound and prevent side reactions that could lead to oximes or hydroxynitroso compounds. nih.govacs.org Besides the classic acid-catalyzed method, oxidative variations of the Nef reaction exist, using reagents like ozone or potassium permanganate. nih.gov

Reactivity at the Phenolic Hydroxyl Moiety

The phenolic hydroxyl group is another key reactive center, enabling derivatization and participating in oxidative coupling reactions.

Derivatization and Functionalization Pathways

The phenolic hydroxyl group can be readily derivatized to alter the molecule's properties or to protect the group during other transformations. Classical derivatization strategies involve converting the hydroxyl into an ether or an ester. nih.gov

Etherification: A common method to protect a phenolic hydroxyl is to convert it into an ether, for example, a methoxymethyl (MOM) ether. This can be achieved by reacting the phenol (B47542) with dimethoxymethane (B151124) in the presence of an acid catalyst, such as p-toluenesulfonic acid, often using molecular sieves to remove the methanol (B129727) byproduct and drive the reaction to completion. chemicalbook.com

Esterification: The phenol can be acylated to form esters. For instance, reaction with acetic anhydride (B1165640) would yield the corresponding acetate (B1210297) ester.

Alkylation: The hydroxyl group can be alkylated using alkyl halides. Selective deprotonation of the phenolic hydroxyl enhances its nucleophilicity, facilitating preferential alkylation. nih.gov

Analytical Derivatization: For analytical purposes, such as liquid chromatography, phenolic hydroxyl groups can be derivatized to introduce a tag for sensitive detection. A cost-effective and commercially available reagent, p-bromophenacyl bromide (p-BPB), has been used for the pre-column derivatization of phenolic -OH groups, introducing a bromine atom that allows for element-selective detection. kuleuven.be

Oxidative Dimerization and Polymerization Potentials

Phenols, particularly those with electron-donating substituents like the methoxy (B1213986) group in this compound, are susceptible to oxidation. This can lead to the formation of dimers and polymers through the coupling of phenoxyl radicals. The reactivity of the structurally similar compound, isoeugenol (B1672232) (2-methoxy-4-propenylphenol), provides insight into these potentials.

Oxidation of isoeugenol with reagents like hydrogen peroxide catalyzed by peroxidase or with potassium ferricyanide (B76249) yields a mixture of dimeric products. tandfonline.com These dimers result from different modes of radical-radical coupling:

β-5 Coupling: Forms a bond between the β-carbon of the side chain of one molecule and the C5 position of the aromatic ring of another, leading to dihydrobenzofuran structures. tandfonline.com

β-O Coupling: Involves the formation of an ether linkage between the β-carbon of one unit and the phenolic oxygen of another. tandfonline.com

β-β Coupling: Connects the β-carbons of the side chains of two molecules, resulting in the formation of lignans (B1203133) with a tetrahydrofuran (B95107) ring. tandfonline.com

Similarly, the oxidative coupling of other 2-methoxyphenols has been studied, often catalyzed by metal complexes like FeCl₃ or CuCl(OH)/tetramethylenediamine. tandfonline.comwikipedia.org These reactions can produce biphenol structures linked via ortho-ortho coupling of the aromatic rings. wikipedia.org The potential for such dimerization and polymerization reactions makes this compound and its derivatives interesting precursors for novel materials.

Reactivity of the Methoxy Substituent

The methoxy group (-OCH₃) attached to the phenolic ring is generally stable but can undergo specific reactions, primarily cleavage (demethylation), under certain conditions. The guaiacol (B22219) (2-methoxyphenol) moiety is the core of the target molecule, and its reactivity is well-documented. patsnap.comnih.gov

The primary reaction of the methoxy group is its cleavage to yield a catechol (1,2-dihydroxybenzene) structure. This transformation is significant in the context of lignin (B12514952) valorization and the synthesis of valuable chemicals. researchgate.netrsc.org Theoretical studies show that the bond dissociation enthalpy of the methoxy O-C bond in guaiacol is substantially lower than that of the phenolic O-H bond, making demethylation a thermodynamically plausible process. nih.govtandfonline.com This reactivity is further enhanced in the corresponding phenoxide anion. nih.govtandfonline.com

Several methods can achieve the demethylation of guaiacol derivatives:

Acid-Catalyzed Cleavage: Harsh conditions using strong mineral acids like aqueous hydrobromic acid (HBr) at elevated temperatures are a classic method for cleaving aryl methyl ethers. rsc.org

Base-Catalyzed Hydrolysis: Demethylation can also occur under basic conditions, for example, using aqueous sodium hydroxide (B78521) (NaOH) at high temperatures, though this can lead to side reactions. rsc.org

Biocatalytic Demethylation: Enzymatic systems offer a milder, more selective alternative. Cobalamin-dependent methyltransferases found in certain bacteria can transfer the methyl group from guaiacol derivatives to an acceptor molecule, such as a thiol, which acts as a "methyl trap" to drive the reaction to completion. nih.gov Other enzymes like monooxygenases are also capable of this transformation. acs.orgnih.gov

Electrochemical Demethylation: A facile approach involves the electrochemical demethylation of 2-methoxyphenol on a graphite (B72142) electrode surface to form a surface-confined catechol. acs.orgnih.gov

Table 2: Summary of Reactions Involving the Methoxy Group in Guaiacol Derivatives

| Reagent/Condition | Reaction Type | Product |

|---|---|---|

| Hydrobromic Acid (HBr), heat | Acid-catalyzed ether cleavage | Catechol derivative |

| Sodium Hydroxide (NaOH), heat | Base-catalyzed ether cleavage | Catechol derivative |

| Cobalamin-dependent methyltransferases + Thiol acceptor | Biocatalytic demethylation | Catechol derivative |

| Electrochemical potential on graphite electrode | Electrochemical demethylation | Catechol derivative |

Limited P

Derivatization and Structural Modification of 2 Methoxy 4 2 Nitroethyl Phenol for Research

Synthesis of Ring-Substituted Derivatives

The aromatic ring of 2-Methoxy-4-(2-nitroethyl)phenol is susceptible to electrophilic substitution reactions, a characteristic inherent to phenolic compounds. The hydroxyl and methoxy (B1213986) groups are ortho-, para-directing and activating, which influences the regioselectivity of these reactions. chemguide.co.ukmsu.edu Research into the ring substitution of analogous phenolic compounds provides a framework for potential derivatization strategies for this compound.

Common electrophilic substitution reactions that can be envisaged for the phenolic ring include nitration, halogenation, and Friedel-Crafts alkylation and acylation. For instance, the nitration of phenols typically occurs under mild conditions using dilute nitric acid, yielding a mixture of ortho- and para-nitro derivatives. youtube.combyjus.com Given that the para position is occupied by the nitroethyl group, substitution would be expected to occur at the positions ortho to the hydroxyl and methoxy groups.

Halogenation, another key electrophilic aromatic substitution, can introduce bromine or chlorine atoms onto the aromatic ring. The reaction of phenols with bromine water, for example, is known to be rapid and can lead to poly-substituted products. chemguide.co.uk By controlling the reaction conditions and the nature of the halogenating agent, it is possible to achieve selective mono- or di-substitution on the aromatic ring of this compound.

The table below outlines potential ring-substituted derivatives of this compound based on established reactions of phenolic compounds.

| Derivative Name | Potential Synthesis Route | Key Reagents | Expected Substitution Pattern |

| 2-Methoxy-4-(2-nitroethyl)-6-nitrophenol | Nitration | Dilute Nitric Acid | Ortho to hydroxyl group |

| 6-Bromo-2-methoxy-4-(2-nitroethyl)phenol | Bromination | Bromine in a non-polar solvent | Ortho to hydroxyl group |

| 5-Bromo-2-methoxy-4-(2-nitroethyl)phenol | Bromination | Bromine with a catalyst | Ortho to methoxy group |

| 6-Chloro-2-methoxy-4-(2-nitroethyl)phenol | Chlorination | Sulfuryl chloride | Ortho to hydroxyl group |

| 2-Hydroxy-3-methoxy-5-(2-nitroethyl)benzaldehyde | Vilsmeier-Haack Reaction | POCl₃, DMF | Ortho to hydroxyl group |

Modification of the Nitroethyl Side Chain

The nitroethyl side chain of this compound presents a versatile site for a variety of chemical transformations, significantly expanding the molecular diversity of its derivatives.

A primary modification involves the reduction of the nitro group. The reduction of the precursor, 2-methoxy-4-(2-nitrovinyl)phenol (B116942), using sodium borohydride in a mixture of dioxane and ethanol has been reported to yield this compound. google.com Further reduction of the nitro group in this compound can lead to the corresponding amine, which is a valuable intermediate for the synthesis of a wide range of other functional groups. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation over palladium on carbon (Pd/C) or reaction with metals like iron or tin in an acidic medium.

The resulting aminoethyl derivative can then undergo a plethora of reactions, including acylation to form amides, alkylation to form secondary and tertiary amines, and diazotization to introduce other functionalities. These modifications can be used to attach a wide array of moieties, including fluorescent tags, bioactive molecules, or polymerizable groups.

The following table summarizes key modifications of the nitroethyl side chain and the potential resulting derivatives.

| Reaction Type | Key Reagents/Conditions | Resulting Functional Group | Potential Derivative |

| Nitro Reduction | H₂, Pd/C or Fe/HCl | Amine (-NH₂) | 2-(4-Aminoethyl)-6-methoxyphenol |

| Acylation of Amine | Acyl chloride or anhydride (B1165640) | Amide (-NHCOR) | N-(2-(4-hydroxy-3-methoxyphenyl)ethyl)acetamide |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Secondary/Tertiary Amine | N-Alkyl-2-(4-aminoethyl)-6-methoxyphenol |

| Diazotization | NaNO₂, HCl then nucleophile | Various (e.g., -OH, -Cl, -Br) | 2-(4-(2-Hydroxyethyl)-2-methoxyphenol |

Exploration of Polymeric and Macromolecular Derivatives

The functional groups on this compound can be exploited for the synthesis of novel polymers and for grafting onto existing macromolecules, thereby imparting new properties and functionalities. A closely related compound, 2-methoxy-4-vinylphenol (MVP), has been investigated as a biobased monomer for both thermoplastic and thermoset polymers, highlighting the potential of such phenolic structures in polymer chemistry. mdpi.comresearchgate.netmdpi.com

The phenolic hydroxyl group can be used as an initiator for ring-opening polymerization of cyclic esters or ethers. Furthermore, the nitroethyl side chain, after reduction to an amine, can serve as a reactive site for polymerization or grafting reactions. For example, the amine could react with monomers containing carboxylic acid or epoxy groups to form polyamides or poly(amino-alcohols), respectively.

Another approach is the grafting of this compound or its derivatives onto the backbone of existing polymers to modify their surface properties or to introduce specific functionalities.

Functionalization of Chitosan with Phenolic Moieties

Chitosan, a natural polysaccharide, is a widely studied biopolymer for various applications due to its biocompatibility and biodegradability. nih.gov The functionalization of chitosan with phenolic compounds has been shown to enhance its properties, such as antioxidant and antimicrobial activities. nih.govmdpi.com The primary amine groups on the chitosan backbone are common sites for covalent modification.

Phenolic compounds can be grafted onto chitosan through several methods, including free radical-induced grafting and enzyme-mediated reactions. nih.gov The hydroxyl and potential amine groups (after reduction of the nitro group) of this compound derivatives could be utilized for covalent attachment to the chitosan backbone. For instance, the amine group could form an amide linkage with the carboxylic acid groups of carboxymethyl chitosan, a water-soluble derivative of chitosan. nih.gov

The table below provides an overview of research on the functionalization of chitosan with various phenolic compounds, illustrating the potential for similar modifications with this compound.

| Phenolic Compound | Method of Functionalization | Enhanced Property of Chitosan | Reference |

| Grape Pomace Polyphenols | Adsorption and potential covalent bonding | Modulated swelling and release of polyphenols | nih.govacs.org |

| Curcumin | Covalent conjugation | Increased bioavailability and therapeutic capability | nih.gov |

| Gallic Acid, Ferulic Acid, Tannic Acid | Cross-linking/incorporation | Improved antioxidant activity | mdpi.com |

| Gallic Acid, Caffeic Acid | Covalent conjugation to quaternized chitosan | Enhanced radical scavenging activity | researchgate.net |

Applications in Complex Molecule Synthesis and Natural Product Chemistry

Utilization as a Building Block for Heterocyclic Scaffolds

The inherent reactivity of 2-Methoxy-4-(2-nitroethyl)phenol lends itself to the synthesis of various heterocyclic systems, which are core components of many biologically active compounds.

While direct synthesis of chromenes from this compound is not extensively documented, a plausible synthetic route involves its conversion to the corresponding nitroalkene, 2-Methoxy-4-(2-nitrovinyl)phenol (B116942). researchgate.netnih.gov This transformation can be achieved through dehydration of the nitro-aldol adduct, which is a common method for synthesizing nitroalkenes. The resulting 2-Methoxy-4-(2-nitrovinyl)phenol, a known compound, can then participate in reactions to form chromene skeletons. nih.govchembk.comchemsrc.comchemscene.com

One established method for chromene synthesis is the reaction of a salicylaldehyde (B1680747) with a nitroalkene in a tandem oxa-Michael-Henry reaction. Although this compound itself is not a salicylaldehyde, its structural motif is present in many natural products. The related compound, 2-Methoxy-4-(2-nitrovinyl)phenol, can be utilized in reactions with various salicylaldehydes to generate a diverse library of chromene derivatives. The general reaction involves the initial Michael addition of the phenoxide of a salicylaldehyde to the nitroalkene, followed by an intramolecular Henry reaction (nitro-aldol condensation) to close the chromene ring.

Table 1: Potential Reaction for Chromene Synthesis

| Reactant 1 | Reactant 2 | Product Type |

| Salicylaldehyde | 2-Methoxy-4-(2-nitrovinyl)phenol | 3-Nitro-2-(4-hydroxy-3-methoxyphenyl)-2H-chromene |

This approach highlights the potential of this compound as a precursor to a key intermediate for chromene synthesis, expanding the toolbox for medicinal chemists to create novel compounds with potential biological activities.

The synthesis of isoquinoline (B145761) and related alkaloids represents a significant area of medicinal chemistry, and this compound serves as a promising, though currently underexplored, starting material. The key transformation would be the reduction of the nitro group to a primary amine, yielding 2-(4-hydroxy-3-methoxyphenyl)ethanamine. This amine is a close analog of dopamine (B1211576), a crucial precursor in the biosynthesis of numerous benzylisoquinoline alkaloids. frontiersin.org

Once the amine is formed, several classic organic reactions can be employed to construct the isoquinoline core.

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. wikipedia.orgnih.govjk-sci.com The resulting 2-(4-hydroxy-3-methoxyphenyl)ethanamine could be reacted with various aldehydes to afford tetrahydroisoquinoline derivatives. The electron-donating methoxy (B1213986) and hydroxy groups on the aromatic ring would facilitate the electrophilic aromatic substitution required for ring closure. jk-sci.com

Bischler-Napieralski Reaction: This method involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). wikipedia.orgnrochemistry.comorganic-chemistry.org To utilize this reaction, the amine derived from this compound would first need to be acylated. The subsequent intramolecular cyclization would lead to a dihydroisoquinoline, which can be further oxidized to the corresponding isoquinoline. wikipedia.org The success of this reaction is also enhanced by the presence of electron-donating groups on the aromatic ring. nrochemistry.com

Table 2: Potential Reactions for Isoquinoline Synthesis

| Starting Material | Reaction Type | Key Intermediate | Product Type |

| This compound | Reduction of nitro group | 2-(4-Hydroxy-3-methoxyphenyl)ethanamine | - |

| 2-(4-Hydroxy-3-methoxyphenyl)ethanamine | Pictet-Spengler Reaction | Iminium ion | Tetrahydroisoquinoline |

| N-Acyl-2-(4-hydroxy-3-methoxyphenyl)ethanamine | Bischler-Napieralski Reaction | Nitrilium ion or Imine-ester intermediate | Dihydroisoquinoline |

While direct examples starting from this compound are not prevalent in the literature, the chemical principles underpinning these reactions strongly support its potential as a valuable precursor for the synthesis of a wide array of substituted isoquinoline and related alkaloid structures.

Role in Biomimetic Synthesis Approaches

Biomimetic synthesis aims to mimic nature's strategies for constructing complex molecules. nih.govwiley-vch.denih.gov The structural similarity of this compound to key biological precursors, particularly metabolites of dopamine, suggests its potential utility in biomimetic approaches to alkaloid synthesis. frontiersin.orgresearchgate.net

Dopamine is a fundamental building block in the biosynthesis of a vast family of benzylisoquinoline alkaloids in plants. frontiersin.org The biosynthesis often proceeds through the condensation of dopamine with a 4-hydroxyphenylacetaldehyde derivative. The resulting norcoclaurine is then further elaborated through a series of enzymatic oxidations, methylations, and rearrangements to produce a diverse array of complex alkaloids, including morphine and codeine.

Given that this compound is a metabolite of dopamine, its synthetic derivative, 2-(4-hydroxy-3-methoxyphenyl)ethanamine, is a close structural analog of dopamine. This amine could potentially be used in biomimetic syntheses that replicate the initial steps of benzylisoquinoline alkaloid biosynthesis. For instance, its condensation with various phenylacetaldehydes could lead to the formation of unnatural alkaloid scaffolds, providing a platform for the discovery of new bioactive compounds.

While specific examples employing this compound in biomimetic studies are yet to be reported, its structural relationship to key biosynthetic intermediates makes it a compound of interest for future investigations in this field. Exploring its reactivity under biomimetic conditions could unlock novel pathways to complex natural product analogs.

Biological Activity and Biomedical Research Directions

Investigation of Antimicrobial Properties

The antimicrobial potential of phenolic compounds is well-documented. The core structure of 2-Methoxy-4-(2-nitroethyl)phenol, featuring a methoxyphenol group, suggests a likelihood of antimicrobial effects. Research into similar molecules supports this hypothesis.

Studies on structurally related compounds, such as 2-methoxy-4-vinylphenol, have demonstrated notable antibacterial action. For instance, 2-methoxy-4-vinylphenol was identified as one of the major compounds in red cabbage extract responsible for strong antibacterial activity against pathogens like Staphylococcus aureus and E. coli mdpi.comnih.gov. Molecular docking analysis suggested that its efficacy may stem from a high degree of interaction with bacterial cell wall components like lipoprotein (LpxC) mdpi.comnih.gov.

Further research into other related molecules, such as Schiff bases derived from syringaldehyde (which has a dimethoxyphenol structure), also indicates antibacterial potential. A study on 2,6-Dimethoxy-4-((4′-nitrophenylimino)methyl)phenol, which contains both a methoxy-phenol structure and a nitro group, found it to be an effective antibacterial agent, in some cases more effective than the standard antibiotic ampicillin, particularly against Pseudomonas aeruginosa researchtrend.net. Another study on nitrobenzyl-oxy-phenol derivatives highlighted their efficacy against Moraxella catarrhalis researchgate.net. These findings suggest that the combination of a phenol (B47542) ring, methoxy (B1213986) groups, and a nitro functional group can contribute significantly to antibacterial efficacy.

| Compound | Target Microorganism | Efficacy Measurement (MIC) | Source |

| 2,6-Dimethoxy-4-((4′-nitrophenylimino)methyl)phenol | P. aeruginosa | 11 µg/mL | researchtrend.net |

| 2,6-Dimethoxy-4-((4′-nitrophenylimino)methyl)phenol | B. subtilis | <22 µg/mL | researchtrend.net |

| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | M. catarrhalis | 11 µM | researchgate.net |

| Eugenol (4-Allyl-2-methoxyphenol) | S. aureus | IC50 = 0.75 mM | mdpi.com |

| Vanillin (B372448) (4-Hydroxy-3-methoxybenzaldehyde) | S. aureus | IC50 = 1.38 mM | mdpi.com |

The antifungal properties of phenolic compounds have been a subject of interest, though the efficacy can be highly specific. While general studies indicate that Schiff bases possess antifungal properties, direct evaluations of compounds highly similar to this compound are less common researchtrend.net.

In one study, the related compound 2-methoxy-4-vinylphenol was tested against several fungal strains and was found to be ineffective mdpi.com. However, this does not preclude potential activity for this compound, as small changes in the side chain (vinyl vs. nitroethyl) can significantly alter biological activity. For example, other phenolic compounds, such as certain benzaldehyde derivatives, have been shown to possess chemosensitizing capabilities that augment the efficacy of other antifungal agents by targeting cell wall integrity mdpi.com. This suggests that while not acting as a standalone antifungal, the compound could potentially work synergistically with other treatments.

Assessment of Antioxidant Potentials

The phenolic hydroxyl group is a key structural feature responsible for the antioxidant activity of many compounds, suggesting that this compound likely possesses such capabilities.

The primary mechanism by which phenolic compounds exert antioxidant effects is through the donation of a hydrogen atom from their hydroxyl group to neutralize free radicals. The presence of the methoxy group on the phenol ring is known to enhance this antioxidant power mdpi.com.

Research on various 2-methoxyphenol derivatives confirms this potential. A study on a synthesized Schiff base, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, demonstrated potent antioxidant activity, recording an EC50 value of 10.46 ppm in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay atlantis-press.comresearchgate.net. Similarly, studies on other methoxyphenol compounds like eugenol and vanillin confirm their capacity as free radical scavengers mdpi.com. The lone pair electrons on the oxygen and nitrogen atoms in such molecules play an important role in their ability to scavenge radicals, making them effective antioxidants researchtrend.net.

By scavenging free radicals, antioxidant compounds can enhance the oxidative stability of various systems, including food products. The use of natural antioxidants as preservatives is a growing area of research. A study involving an extract from red cabbage, where 2-methoxy-4-vinylphenol was a key bioactive component, demonstrated an enhanced shelf life of beef under refrigeration mdpi.comnih.gov. This indicates that the compound helped to improve both the microbial and physicochemical properties, thereby enhancing oxidative stability mdpi.comnih.gov. This suggests a potential application for this compound in similar roles.

Anti-Inflammatory Response Modulation

Extensive research on the structurally similar compound 2-methoxy-4-vinylphenol (2M4VP) provides a strong basis for predicting the anti-inflammatory potential of this compound researchgate.net. Studies have shown that 2M4VP exerts potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophage cells nih.govresearchgate.net.

The anti-inflammatory action of 2M4VP is multifaceted. It dose-dependently inhibits the production of key pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2) nih.govresearchgate.net. This is achieved by blocking the expression of the enzymes responsible for their synthesis, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.govresearchgate.net.

Furthermore, the mechanism involves the suppression of major inflammatory signaling pathways. 2M4VP has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory process nih.govresearchgate.net. It also suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38, ERK1/2, and JNK nih.govresearchgate.net. More recent studies have elucidated that 2M4VP's inhibition of iNOS is mediated by its ability to induce the expression of Heme oxygenase-1 (HO-1), an anti-inflammatory enzyme, through the activation of the Nrf2/ARE pathway researchgate.netnih.gov.

| Compound | Pathway/Mediator Affected | Observed Effect | Source |

| 2-methoxy-4-vinylphenol | NO and PGE2 Production | Dose-dependent inhibition | nih.govresearchgate.net |

| 2-methoxy-4-vinylphenol | iNOS and COX-2 Expression | Blocked LPS-induced expression | nih.govresearchgate.net |

| 2-methoxy-4-vinylphenol | NF-κB Activation | Potent inhibition of translocation | nih.govresearchgate.net |

| 2-methoxy-4-vinylphenol | MAPK Phosphorylation | Inhibition of p38, ERK1/2, JNK | nih.govresearchgate.net |

| 2-methoxy-4-vinylphenol | Nrf2/ARE Pathway | Activation leading to HO-1 expression | researchgate.netnih.gov |

Cytotoxicity and Anti-Cancer Screening

Currently, there is a notable absence of publicly available scientific literature detailing the cytotoxic effects or anti-cancer properties of this compound. Comprehensive searches of scholarly databases have not yielded any studies that have investigated the potential of this specific compound to induce cell death in cancerous or non-cancerous cell lines. Consequently, crucial data points such as IC50 (half-maximal inhibitory concentration) values, which are standard metrics for a compound's cytotoxicity, remain undetermined for this compound.

Enzyme Inhibition and Receptor Binding Studies

Similar to the lack of cytotoxicity data, there is no available research on the enzyme inhibition or receptor binding capabilities of this compound. Scientific investigations into how this compound might interact with specific biological targets such as enzymes or receptors have not been published.

Enzyme inhibition assays are fundamental in drug discovery to identify molecules that can modulate the activity of enzymes involved in disease pathways. Likewise, receptor binding studies are crucial for understanding how a compound might initiate or block cellular signaling pathways by interacting with cell surface or intracellular receptors. The absence of such studies for this compound means that its mechanism of action at the molecular level is entirely uncharacterized. Therefore, its potential to serve as a lead compound for the development of targeted therapies remains unevaluated.

Structural Elucidation Techniques

The precise arrangement of atoms and functional groups within the this compound molecule is determined using a combination of spectroscopic methods. Each technique provides unique and complementary information, leading to an unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: In a ¹H NMR spectrum of this compound, distinct signals (resonances) corresponding to each chemically non-equivalent proton are expected. The chemical shift (δ), integration (signal area), and multiplicity (splitting pattern) of these signals provide detailed structural information.

Aromatic Protons: The three protons on the benzene ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). Their specific shifts and coupling patterns (doublets, doublet of doublets) would confirm the 1,2,4-trisubstitution pattern.

Methoxy Protons: The three protons of the methoxy group (-OCH₃) would appear as a sharp singlet, typically in the δ 3.5-4.0 ppm range.

Ethyl Protons: The two methylene groups (-CH₂-CH₂-) of the nitroethyl side chain would appear as two distinct multiplets. The -CH₂- group adjacent to the aromatic ring would likely be a triplet around δ 2.8-3.2 ppm, while the -CH₂- group attached to the nitro group would be shifted further downfield to approximately δ 4.4-4.8 ppm, also appearing as a triplet.

Phenolic Proton: The hydroxyl (-OH) proton would appear as a broad singlet, the chemical shift of which can vary widely depending on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, nine distinct signals would be expected: six for the aromatic carbons, one for the methoxy carbon, and two for the ethyl chain carbons. The chemical shifts would be characteristic of the electronic environment of each carbon atom.

| Expected ¹H NMR Data for this compound | |

| Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic-H | 6.5 - 7.0 |

| Phenolic-OH | Variable (broad singlet) |

| -CH₂-NO₂ | 4.4 - 4.8 (triplet) |

| Methoxy (-OCH₃) | 3.5 - 4.0 (singlet) |

| Ar-CH₂- | 2.8 - 3.2 (triplet) |

| Expected ¹³C NMR Data for this compound | |

| Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic C-O | 145 - 150 |

| Aromatic C-OCH₃ | 146 - 152 |

| Aromatic C-H | 110 - 125 |

| Aromatic C-C (quaternary) | 128 - 135 |

| C-NO₂ | 75 - 80 |

| Methoxy C | 55 - 60 |

| Ar-C (ethyl) | 30 - 35 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. The IR spectrum of this compound would exhibit several characteristic absorption bands.

O-H Stretch: A broad and strong absorption band between 3200 and 3600 cm⁻¹ indicates the phenolic hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy and ethyl groups appear just below 3000 cm⁻¹.

N-O Stretch: The presence of the nitro group (-NO₂) is confirmed by two strong absorption bands: an asymmetric stretch around 1550-1560 cm⁻¹ and a symmetric stretch around 1370-1380 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations are observed in the 1500-1600 cm⁻¹ region.

C-O Stretch: A strong band corresponding to the aryl-alkyl ether C-O stretch of the methoxy group is expected around 1200-1270 cm⁻¹.

| Characteristic IR Absorption Bands for this compound | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H (stretch) | 3200 - 3600 (broad) |

| Aromatic C-H (stretch) | 3000 - 3100 |

| Aliphatic C-H (stretch) | 2850 - 3000 |

| Asymmetric N-O (stretch) | 1550 - 1560 |

| Symmetric N-O (stretch) | 1370 - 1380 |

| Aromatic C=C (stretch) | 1500 - 1600 |

| Ether C-O (stretch) | 1200 - 1270 |

Mass Spectrometry (MS) Applications (e.g., GC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. For a pure sample of this compound (molar mass: 197.19 g/mol ), MS provides the molecular weight and structural information based on fragmentation patterns.

Molecular Ion Peak: The mass spectrum would show a molecular ion peak [M]⁺ at m/z = 197, confirming the molecular weight of the compound.

Fragmentation Pattern: The molecule would fragment in a predictable manner upon ionization. Key fragmentation pathways would likely include the loss of the nitro group (-NO₂, 46 Da) to give a fragment at m/z = 151, and benzylic cleavage to lose the nitroethyl side chain, resulting in a stable benzylic cation. The specific fragmentation pattern serves as a molecular fingerprint.

Solid-State and Crystallographic Analysis

While spectroscopic methods define molecular structure, crystallographic techniques determine how molecules are arranged in the solid state.

X-ray Diffraction (XRD) for Crystal Structure Determination

Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If this compound can be grown as a suitable single crystal, XRD analysis would provide precise data on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π–π stacking. This information is crucial for understanding the compound's solid-state properties and for computational modeling studies. While specific crystallographic data for this compound are not widely published, the technique remains the gold standard for such analysis.

Spectroscopic Studies for Optical and Electronic Properties

Spectroscopic techniques are also employed to investigate the interaction of this compound with light, revealing its optical and electronic characteristics.

UV-Visible Spectroscopy: UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by the compound. The phenolic ring, conjugated with the nitro group's electronic system, would be expected to have characteristic absorption maxima (λ_max) in the UV region. These absorptions correspond to electronic transitions (e.g., π→π*) within the molecule. The position and intensity of these bands are sensitive to the solvent and pH, particularly due to the ionizable phenolic proton. Such studies are fundamental for any application involving the absorption or emission of light.

Advanced Analytical and Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques

A thorough review of available scientific literature indicates a lack of specific experimental data on the UV-Visible and photoluminescence spectroscopic properties of 2-Methoxy-4-(2-nitroethyl)phenol. While research has been conducted on structurally related compounds, such as guaiacol (B22219) and its derivatives, as well as various nitrophenols, direct spectroscopic analysis of this compound is not present in the surveyed literature.

Consequently, detailed research findings, including specific absorption and emission maxima, cannot be provided for this particular compound. The generation of a data table is therefore not possible. It is a critical principle of scientific accuracy to only report experimentally verified data. Extrapolation of spectroscopic data from analogous compounds would be speculative and is therefore avoided.

Further research is required to determine the UV-Visible absorption and photoluminescence characteristics of this compound. Such studies would be necessary to provide the data for a comprehensive analysis in this section.

Computational and Theoretical Studies on 2 Methoxy 4 2 Nitroethyl Phenol

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to determining the intrinsic electronic properties of a molecule, which in turn dictate its reactivity, stability, and spectroscopic characteristics. A comprehensive literature search did not yield specific studies focused on the quantum chemical analysis of 2-Methoxy-4-(2-nitroethyl)phenol. However, the methodologies are well-established and have been applied to numerous related methoxyphenol and nitrophenol derivatives.

Typically, Density Functional Theory (DFT) is the method of choice for such investigations, often employing functionals like B3LYP combined with basis sets such as 6-311++G(d,p). These calculations can elucidate several key electronic descriptors. Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Furthermore, the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for predicting sites of intermolecular interactions. Natural Bond Orbital (NBO) analysis can also be performed to understand charge delocalization and intramolecular interactions. For analogous 2-methoxyphenols, QSAR studies have utilized descriptors such as ionization potential, chemical hardness, and electronegativity, derived from quantum calculations, to correlate with biological activities like antioxidant capacity and COX-2 inhibition. nih.gov

Hypothetical Electronic Properties for this compound:

Below is an interactive table illustrating the kind of data that quantum chemical calculations would yield for this compound. Note: These values are hypothetical and for illustrative purposes only, as specific computational studies for this molecule were not found.

| Electronic Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 4.2 Debye | Measures the molecule's overall polarity |

| Ionization Potential | 7.0 eV | Energy required to remove an electron |

| Electron Affinity | 1.8 eV | Energy released when an electron is added |

Molecular Docking Simulations for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is instrumental in drug discovery for predicting binding affinity and understanding the molecular basis of a ligand's biological activity.

A specific molecular docking study for this compound has not been identified in the reviewed literature. However, the scientific community has extensively used this approach to study structurally similar compounds. For instance, a study on 2-Methoxy-4-vinylphenol used molecular docking to investigate its interaction with bacterial proteins like DNA gyrase and lipoprotein LpxC, revealing high-affinity interactions and suggesting a mechanism for its antimicrobial efficacy. josai.ac.jp Similarly, docking studies on 4-ethyl-2-methoxyphenol against the glucagon-like-peptide-1 (GLP-1) receptor have been performed to explore its potential as an antidiabetic agent. nih.gov

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. Docking software then samples numerous possible conformations and orientations of the ligand within the protein's binding site, scoring each based on a force field. The results provide a binding energy value (typically in kcal/mol), which estimates the binding affinity, and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein.

Hypothetical Molecular Docking Results for this compound:

This interactive table presents a hypothetical outcome of a docking simulation against a putative protein target. Note: The data is illustrative and not based on published experimental results for this specific compound.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Potential Biological Activity |

| Cyclooxygenase-2 (COX-2) | -7.8 | Arg120, Tyr355, Ser530 | Anti-inflammatory |

| Bacterial DNA Gyrase | -8.2 | Asp73, Gly77, Thr165 | Antibacterial |

| Monoamine Oxidase B | -7.5 | Tyr435, Gln206, Cys172 | Neuroprotective |

Density Functional Theory (DFT) for Reaction Pathway Analysis

Density Functional Theory (DFT) is a powerful computational method for investigating the mechanisms of chemical reactions. It allows researchers to map out the potential energy surface of a reaction, identify transition states, and calculate activation energies, thereby providing a detailed understanding of the reaction pathway.

While no specific DFT studies on the reaction pathways of this compound were found, research on related structures demonstrates the utility of this approach. For example, the reaction mechanism between 2-methoxyfuran and a nitroalkene was explored using DFT, which successfully elucidated the formation of various zwitterionic intermediates and ruled out other postulated pathways. nih.gov This type of analysis is crucial for understanding how the methoxy (B1213986) and nitro functional groups can influence reaction outcomes.

For this compound, DFT could be employed to study various reaction pathways, such as its synthesis, metabolic degradation, or its role in antioxidant processes. For a synthesis reaction, DFT calculations could compare different potential routes, predict the most likely mechanism (e.g., concerted vs. stepwise), and identify the rate-determining step by calculating the energy barriers for each transition state. Similarly, for a degradation pathway, DFT could model the steps involved in the breakdown of the molecule under specific conditions, providing insights into its environmental fate or metabolic profile.

Hypothetical Reaction Coordinate Diagram Data:

The following interactive table contains hypothetical energy values for points along a reaction coordinate for a proposed reaction involving this compound. This illustrates the type of data generated from a DFT reaction pathway analysis. Note: This is a hypothetical representation.

| Reaction Coordinate Point | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials |

| Transition State 1 (TS1) | +15.2 | Energy barrier for the first step |

| Intermediate | -5.7 | A stable intermediate species |

| Transition State 2 (TS2) | +12.5 | Energy barrier for the second step |

| Products | -20.1 | Final products of the reaction |

Structure-Activity Relationship (SAR) Modeling based on Computational Approaches

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are essential for designing new molecules with enhanced potency and desired properties.

There are no specific SAR or QSAR models in the literature that include this compound. However, numerous QSAR studies have been conducted on broader classes of methoxyphenols and phenol (B47542) derivatives. nih.govnih.gov These studies typically involve calculating a range of molecular descriptors for each compound in a dataset. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or physicochemical (e.g., lipophilicity or logP). nih.govnih.gov

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to a measured biological activity (e.g., antioxidant capacity, cytotoxicity, or enzyme inhibition). nih.govmdpi.com A robust QSAR model not only explains the observed activities but also has predictive power for new, untested compounds. For a series of compounds including this compound, a QSAR study could identify which structural features—such as the methoxy group, the nitroethyl side chain, and the phenolic hydroxyl group—are most important for a particular biological effect.

Hypothetical QSAR Model Descriptors for an Analog Series:

This interactive table shows examples of molecular descriptors that would be used in a QSAR study of a series of analogs of this compound to predict a specific biological activity. Note: The descriptors and their importance are for illustrative purposes.

| Molecular Descriptor | Type | Hypothetical Contribution to Activity | Rationale |

| LogP (Lipophilicity) | Physicochemical | Positive | Enhances membrane permeability |

| HOMO Energy | Electronic | Positive | Correlates with antioxidant potential (electron donation) |

| Molecular Volume | Steric | Negative | Large size may hinder binding to a target site |

| Nitro Group Charge | Electronic | Positive | Influences electrostatic interactions with the receptor |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-Methoxy-4-(2-nitroethyl)phenol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of nitroethyl-substituted phenols typically involves nitration or nitroalkylation of a precursor. For example, allylation of O-methoxyphenol followed by nitration could yield the nitroethyl derivative. Reaction optimization includes controlling temperature (e.g., 80–100°C for nitro group stability) and using catalysts like palladium on carbon for selective reduction steps . Purity can be monitored via GC-MS or HPLC, as demonstrated in eugenol synthesis workflows .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies methoxy (-OCH₃), phenolic (-OH), and nitroethyl (-CH₂NO₂) groups. Chemical shifts for aromatic protons typically appear at δ 6.5–7.5 ppm .

- IR : Stretching vibrations for NO₂ (~1520 cm⁻¹) and phenolic O-H (~3300 cm⁻¹) confirm functional groups .

- GC-MS : Quantifies purity and detects degradation products (e.g., oxidized by-products) .

Q. How does the nitroethyl substituent influence the compound’s stability under varying storage conditions?

- Methodological Answer : Nitro groups are prone to photodegradation and hydrolysis. Stability studies recommend storage in amber vials at ≤4°C under inert gas (N₂/Ar). Accelerated aging tests (40°C/75% RH for 30 days) coupled with HPLC analysis can assess degradation kinetics .

Advanced Research Questions

Q. What computational models predict the electronic and reactive properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. The nitroethyl group’s electron-withdrawing nature lowers HOMO energy, influencing redox behavior. Solvent effects (e.g., polarizable continuum models) refine accuracy .

Q. How does the nitroethyl group modulate antimicrobial activity compared to propenyl analogs like eugenol?

- Methodological Answer : Comparative bioassays (MIC/MBC against S. aureus or E. coli) reveal structure-activity relationships. The nitroethyl group may enhance membrane disruption via radical formation (NO release) but reduce lipid solubility vs. propenyl groups. Synergy studies with β-lactam antibiotics can be conducted using checkerboard assays .

Q. What analytical challenges arise in detecting degradation products of this compound via HPLC?

- Methodological Answer : Nitro group decomposition generates polar by-products (e.g., nitrophenols), requiring reverse-phase C18 columns with gradient elution (acetonitrile/0.1% formic acid). Internal standards (e.g., 4-ethylphenol) improve quantification accuracy. Confirmation via LC-MS/MS (MRM mode) is critical for low-abundance metabolites .

Q. How can kinetic studies resolve contradictions in nitro reduction mechanisms for this compound?

- Methodological Answer : Electrochemical methods (cyclic voltammetry) or stopped-flow spectroscopy track nitro-to-amine reduction kinetics. Conflicting data (e.g., pH-dependent pathways) are resolved by comparing activation energies (Arrhenius plots) and intermediate trapping (EPR for radical detection) .

Q. What in silico models assess the pharmacokinetic profile of nitroethyl-substituted phenols?

- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinity to targets like STAT3 or cytochrome P450 enzymes. ADMET predictors (SwissADME) evaluate bioavailability (%F), blood-brain barrier penetration, and hepatotoxicity. MD simulations (GROMACS) validate binding stability over 100 ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.